molecular formula C19H15N5O4S B2523190 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide CAS No. 836663-39-9

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2523190
CAS No.: 836663-39-9
M. Wt: 409.42
InChI Key: WONDFDXNDHDJGI-UHFFFAOYSA-N
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Description

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C19H15N5O4S and its molecular weight is 409.42. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Properties

A prominent area of research involving this compound relates to the development of efficient, eco-friendly synthetic routes. For instance, Jadhav et al. (2018) described a cost-effective method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives, highlighting the use of inexpensive catalysts and simple procedures to achieve high yields (Jadhav et al., 2018). Similarly, the work by Rozentsveig et al. (2014) presented a regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines, providing insights into novel cyclization mechanisms and the influence of various substituents on the reaction outcome (Rozentsveig et al., 2014).

Antineoplastic Activity

Research into the antineoplastic potential of derivatives of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide has yielded promising results. Abdel-Hafez (2007) synthesized a series of derivatives and assessed their antineoplastic activity, finding that certain compounds exhibited notable efficacy against various cancer cell lines (Abdel-Hafez, 2007). This highlights the compound's potential as a scaffold for developing new cancer therapies.

Spectrophotometric Applications

In the realm of analytical chemistry, Kadhim et al. (2020) synthesized a new chromogenic reagent for the spectrophotometric determination of nickel(II), showcasing the versatility of imidazo[1,2-a]pyrimidin derivatives in developing sensitive and accurate analytical methods (Kadhim et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

The compound interacts with its target, CDK2, by fitting into the active site of the enzyme . This interaction inhibits the activity of CDK2, preventing it from carrying out its role in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the cell from replicating its DNA and dividing. This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

The metabolism and excretion of the compound are subjects of ongoing research .

Result of Action

The molecular effect of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this can result in the death of rapidly dividing cells, such as cancer cells . This makes the compound a potential candidate for cancer therapy .

Action Environment

The action, efficacy, and stability of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other drugs or substances, and individual genetic variations .

Safety and Hazards

Safety and hazards associated with imidazo[1,2-a]pyrimidines can vary depending on the specific compound. Users should avoid getting the compound in eyes, on skin, or on clothing, and should avoid ingestion and inhalation .

Future Directions

Future research on imidazo[1,2-a]pyrimidines may focus on their potential applications in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S/c1-13-3-8-16(11-18(13)24(25)26)29(27,28)22-15-6-4-14(5-7-15)17-12-23-10-2-9-20-19(23)21-17/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDFDXNDHDJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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